N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine
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Overview
Description
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine, also known by its systematic name 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid , is a synthetic derivative of indole. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems . This compound features an indole moiety linked to a beta-alanine unit, making it an intriguing hybrid structure.
Preparation Methods
Synthetic Routes:: The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine involves the following steps:
Indole Formation: The bromination of 1H-indole yields 6-bromo-1H-indole.
Acetylation: The acetylation of 6-bromo-1H-indole with acetic anhydride or acetyl chloride produces the desired N-[(4-bromo-1H-indol-1-yl)acetyl] intermediate.
Amidation: The reaction of the intermediate with beta-alanine (3-aminopropanoic acid) under appropriate conditions forms this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo several reactions:
Substitution Reactions: The bromine atom in the indole ring can participate in substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs, yielding the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of the alcohol derivative.
Common reagents include bromine, acetic anhydride, beta-alanine, and reducing agents.
Scientific Research Applications
Chemistry::
Building Blocks: N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine serves as a versatile building block for designing novel indole-based compounds.
Fluorescent Probes: Modified indoles can be used as fluorescent probes in chemical biology.
Anticancer Potential: Indole derivatives exhibit promising anticancer activity. Researchers explore their effects on cancer cell lines.
Neuropharmacology: Some indoles influence neurotransmitter systems and may have neuroprotective properties.
Pharmaceuticals: Indole-based compounds find applications in drug discovery and development.
Mechanism of Action
The exact mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is unique due to its specific substitution pattern, other indole derivatives share similar structural features. Notable examples include indole-3-acetic acid (a plant hormone) and various pharmaceutical candidates .
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
3-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
PYEVRPSUQCBQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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